DL-Lauroylcarnitine chloride
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Overview
Description
DL-Lauroylcarnitine chloride is a quaternary amine compound with the molecular formula C19H38ClNO41. It is a zwitterionic, long-chain acylcarnitine used to improve in vivo absorption of certain hydrophilic compounds, especially through mucosal membranes2.
Synthesis Analysis
The synthesis of DL-Lauroylcarnitine chloride is not explicitly mentioned in the search results. However, it is known that carnitine can be synthesized within the body from the amino acids lysine or methionine3.Molecular Structure Analysis
The molecular structure of DL-Lauroylcarnitine chloride consists of a long carbon chain attached to a carboxy group and a trimethylazanium group1. The IUPAC name for this compound is (3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride1.
Chemical Reactions Analysis
Specific chemical reactions involving DL-Lauroylcarnitine chloride are not provided in the search results. However, it is known that carnitine plays a crucial role in the transport of long-chain fatty acids across the inner mitochondrial membrane3.Physical And Chemical Properties Analysis
DL-Lauroylcarnitine chloride has a molecular weight of 380.0 g/mol1. It has one hydrogen bond donor and five hydrogen bond acceptors1. The compound is a white to off-white solid and should be stored at -20°C4.
Scientific Research Applications
Pharmacological Bioavailability Enhancement
DL-Lauroylcarnitine chloride (LCC) has been shown to significantly enhance the nasal absorption of salmon calcitonin in rats, indicating its potential as a bioavailability enhancer for nasal drug delivery systems. This enhancement is observed at its critical micelle concentration and reaches a plateau at a concentration of 0.1% (Kagatani et al., 1996).
Surface Adsorption and Solution Aggregation
DL-Lauroylcarnitine has been evaluated for its surface adsorption and aggregation behavior. The study found that at pH 7, the limiting area per molecule of the zwitterionic C12LC adsorbed layer at the air/water interface was smaller than that of other surfactants, indicating its potential as a solubilizing agent (Liu et al., 2021).
Absorption Enhancement in Cell Monolayers
DL-Lauroylcarnitine has shown effects on tight junction proteins in Caco-2 cell monolayers, suggesting a mechanism for absorption enhancement. The study indicates changes in protein levels of claudins, which are involved in the absorption-enhancing mechanism (Doi et al., 2011).
Biocompatible Drug Delivery Systems
A study on the development of a biocompatible creatinine-based niosomal delivery system for clarithromycin demonstrated the utility of DL-Lauroylcarnitine in enhancing the oral bioavailability of hydrophobic drugs, highlighting its role in drug delivery systems (Ullah et al., 2016).
Enhanced Oil Recovery
Research on the synthesis of dodecyl lauroyl benzene sulfonate, a related compound, showed its application in enhanced oil recovery, which could imply potential uses for DL-Lauroylcarnitine in similar industrial applications (Cui et al., 2011).
Photosystem II Function Probing
Lauroyl choline chloride, a related compound, has been used to probe the function of photosystem II, suggesting that DL-Lauroylcarnitine may have applications in biochemical research related to photosynthesis (Wydrzynski & Huggins, 1983).
Brain Delivery of Peptides
DL-Lauroylcarnitine has been studied for its role in the brain delivery of peptides following nasal administration in rats, highlighting its potential in neuropharmaceutical applications (Dufès et al., 2003).
Safety And Hazards
Specific safety and hazard information for DL-Lauroylcarnitine chloride is not provided in the search results. However, it is always recommended to handle chemicals with appropriate safety measures.
Future Directions
The future directions of DL-Lauroylcarnitine chloride research are not explicitly mentioned in the search results. However, its role as a permeation enhancer that improves the absorption of certain compounds suggests potential applications in drug delivery systems2.
properties
IUPAC Name |
(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lauroylcarnitine chloride | |
CAS RN |
14919-37-0 |
Source
|
Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauroylcarnitine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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